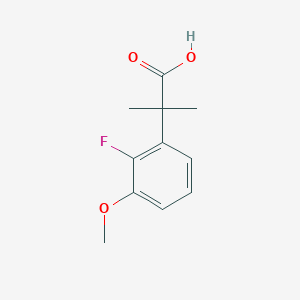
2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoro-3-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar in structure but lacks the propanoic acid moiety.
2-Fluoro-3-methoxyphenylboronic acid: Used as a starting material in the synthesis of the target compound.
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the combination of the fluorine and methoxy groups with the propanoic acid moiety.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-5-4-6-8(15-3)9(7)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
PPWVHIRWWZNCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13286604.png)

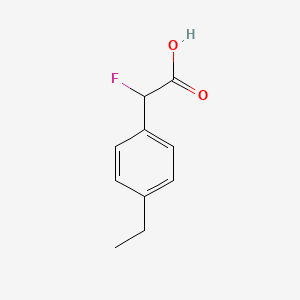
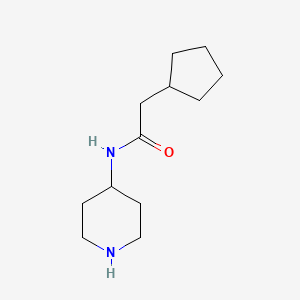
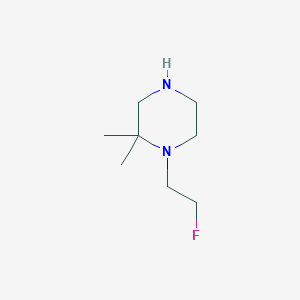
![Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13286615.png)
![4-[(Pentan-3-yl)amino]benzamide](/img/structure/B13286626.png)
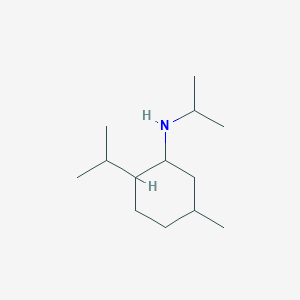

![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid](/img/structure/B13286637.png)
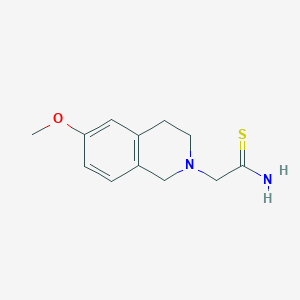
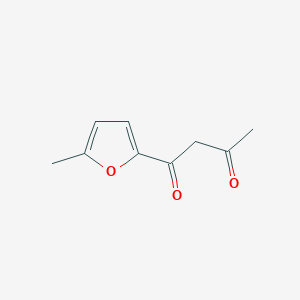
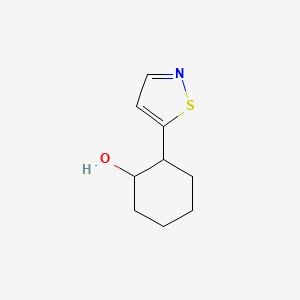
![1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride](/img/structure/B13286667.png)
